2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene
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Overview
Description
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methoxyethoxy group attached to a benzene ring. It is commonly used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-1-fluorobenzene and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-1-fluorobenzene is reacted with 2-methoxyethanol in the presence of the base and solvent. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including :
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products. For example, oxidation can yield corresponding quinones, while reduction can produce hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds and other complex structures.
Scientific Research Applications
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene depends on its specific application . In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene can be compared with other similar compounds such as :
2-Bromo-1-fluoro-4-methoxybenzene: This compound lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Bromo-1-fluoro-4-ethoxybenzene: Similar to the target compound but with an ethoxy group instead of a methoxyethoxy group, affecting its reactivity and solubility.
2-Bromo-1-fluoro-4-(2-hydroxyethoxy)benzene: The presence of a hydroxy group instead of a methoxy group can significantly alter its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANPUZLFMLKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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